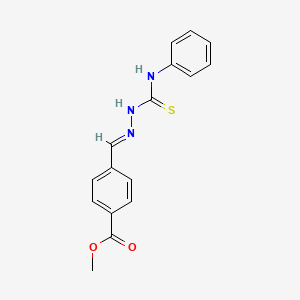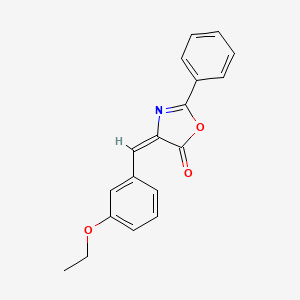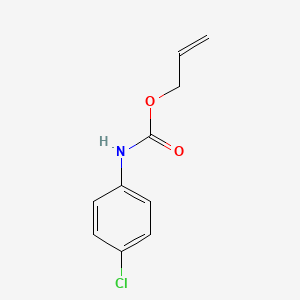
Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate: is a complex organic compound with the molecular formula C23H21N3O3S It is known for its unique structure, which includes a benzoate group, an anilinocarbothioyl group, and a carbohydrazonoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with an anilinocarbothioamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzoate ring or the anilinocarbothioyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with biological targets in ways that could lead to the development of new drugs.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
- Methyl 4-(2-(cyclohexylcarbonyl)carbohydrazonoyl)benzoate
- 4-(2-(anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-(anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Comparison: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
811837-58-8 |
|---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C16H15N3O2S/c1-21-15(20)13-9-7-12(8-10-13)11-17-19-16(22)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,22)/b17-11+ |
InChI Key |
VOZDGJDCMBQCRH-GZTJUZNOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)
![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)


![(7B-phenyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-2-yl)methanol](/img/structure/B11961675.png)



![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)


